

# Application Note: Dimethylphosphinothioic Chloride (Mpt-Cl) in Peptide Synthesis

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## Compound of Interest

Compound Name: Dimethylphosphinothioic chloride

CAS No.: 993-12-4

Cat. No.: B1345187

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## Abstract

**Dimethylphosphinothioic chloride** (Mpt-Cl) represents a specialized but highly potent reagent in the peptide chemist's arsenal. Unlike standard carbamate protecting groups (Boc, Fmoc), the dimethylphosphinothioyl (Mpt) group offers unique physicochemical properties—specifically enhanced solubility in organic solvents and  $^{31}\text{P}$  NMR traceability. This guide details the dual utility of Mpt-Cl: first, as an orthogonal side-chain protecting group for Tyrosine, Tryptophan, and Cysteine that survives standard acid/base cycles; and second, as an activating agent for the "Mpt Mixed Anhydride" (Mpt-MA) coupling method, known for suppressing racemization.

## Part 1: Chemistry & Mechanism[1]

### The Reagent

**Dimethylphosphinothioic chloride** (Mpt-Cl) is a phosphorus(V) electrophile. Its structure consists of a phosphorus atom bonded to two methyl groups, a sulfur atom (double bond), and a chlorine atom.

- Formula:  $(\text{CH}_3)_2\text{P}(\text{S})\text{Cl}$
- Key Feature: The P=S bond imparts stability against hydrolysis compared to P=O analogs, while the dimethyl substitution ensures high solubility in DCM, DMF, and alcohols.

- **Reactivity:** The chloride is a "hard" leaving group, making the phosphorus center susceptible to nucleophilic attack by amines (N-protection), alcohols (O-protection), and carboxylates (Mixed Anhydride formation).

## Mechanism of Action

The introduction of the Mpt group follows a nucleophilic substitution pathway (SN2-like) at the phosphorus center.

- **Protection:** The nucleophile (e.g., Tyr-OH) attacks the P center, displacing Cl<sup>-</sup> under basic conditions.
- **Deprotection:** The P-X bond (where X=N, O, S) is cleaved. The conditions vary significantly by the heteroatom:
  - N-alpha-Mpt: Acid labile (cleaved by HCl/EtOAc).
  - Side-chain Mpt (O-Tyr, N-in-Trp): Acid stable (survives TFA). Cleaved by Fluoride ions (TBAF) or strong alkali.

## Part 2: Mpt as a Side-Chain Protecting Group

The primary advantage of Mpt for side-chain protection is its orthogonality to both Boc and Fmoc strategies. It allows for the synthesis of peptides containing sensitive residues (Tyr, Trp) without the alkylation side-reactions common with Trityl or Benzyl groups.

### Protocol: Protection of Tyrosine (O-Mpt)

**Objective:** Protect the phenolic hydroxyl of Tyrosine to prevent O-acylation during coupling.

**Reagents:**

- Tyrosine derivative (e.g., Boc-Tyr-OH or Z-Tyr-OH)
- Mpt-Cl (1.2 equiv)
- Base: 1N NaOH or TEA
- Solvent: Dichloromethane (DCM) or Water/Dioxane (Schotten-Baumann)

#### Procedure:

- **Dissolution:** Dissolve 10 mmol of N-protected Tyrosine in 20 mL of 1N NaOH (Schotten-Baumann conditions) or DCM/TEA (organic conditions).
- **Addition:** Add 12 mmol of Mpt-Cl dropwise at 0°C with vigorous stirring.
- **Reaction:** Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (or 31P NMR if available).
- **Workup:** Acidify aqueous phase to pH 3 with dilute HCl. Extract with EtOAc. Wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- **Yield:** Typically >90% as a crystalline solid or oil.

## Protocol: Deprotection of Side-Chain Mpt

Objective: Remove O-Mpt (Tyr) or N-in-Mpt (Trp) after peptide assembly.

#### Method A: Fluoride Cleavage (Mild/Orthogonal)

- **Reagent:** Tetrabutylammonium Fluoride (TBAF) in THF.[\[1\]](#)
- **Conditions:** Treat the protected peptide with 3-5 equivalents of TBAF in DMF or THF at 0°C to RT for 30-60 minutes.
- **Mechanism:** Fluoride forms a strong P-F bond, displacing the phenoxide or indole anion.
- **Note:** This is compatible with acid-sensitive groups if done carefully, but usually performed after global deprotection.

#### Method B: Alkaline Hydrolysis

- **Reagent:** 1N NaOH.
- **Conditions:** Stir in dioxane/water (1:1) with NaOH for 1-2 hours.
- **Applicability:** Only for O-Mpt (Tyr).

## Orthogonality Matrix

The following table summarizes the stability of Mpt side-chain protection compared to standard groups.

Protecting Group	Acid Stability (TFA)	Base Stability (Piperidine)	Fluoride Stability (TBAF)	Removal Condition
O-Mpt (Tyr)	Stable	Stable	Labile	TBAF or NaOH
N-in-Mpt (Trp)	Stable	Stable	Labile	TBAF
Boc (N-alpha)	Labile	Stable	Stable	TFA / HCl
Fmoc (N-alpha)	Stable	Labile	Labile (slow)	Piperidine
t-Butyl (Side)	Labile	Stable	Stable	TFA

## Part 3: The Mpt Mixed Anhydride (Mpt-MA) Coupling Method

Mpt-Cl is also used to activate amino acids. The "Mpt-MA" method, developed by Masaaki Ueki, is renowned for minimizing racemization and side reactions like aspartimide formation.

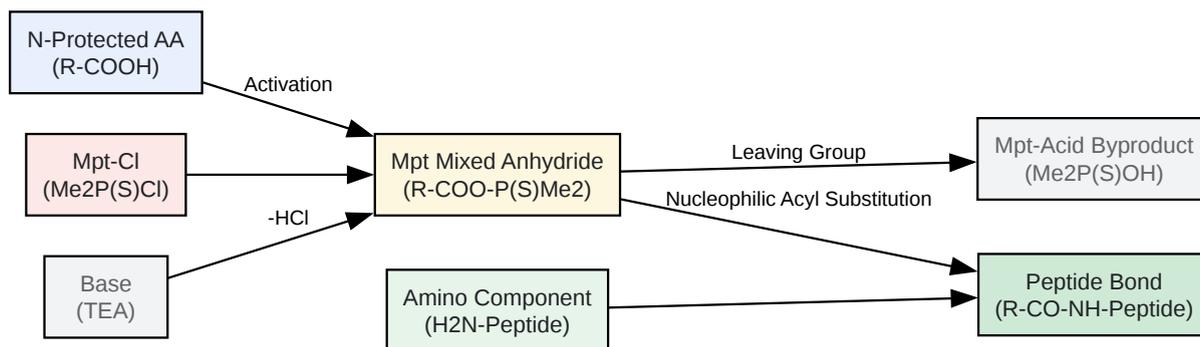
### Coupling Protocol

Objective: Couple Protected-AA-COOH to H-AA-Ester.

- Activation: Dissolve N-protected amino acid (1.0 equiv) and TEA (1.0 equiv) in DCM at 0°C.
- Anhydride Formation: Add Mpt-Cl (1.0 equiv). Stir for 10-15 minutes. The Mpt-Mixed Anhydride is formed in situ.
  - Checkpoint: <sup>31</sup>P NMR will show a shift from Mpt-Cl (~78 ppm) to Mpt-MA (~82 ppm).
- Coupling: Add the amino component (H-AA-OR) and TEA (1.0 equiv). Stir at RT for 1-2 hours.

- Workup: Wash with 5% NaHCO<sub>3</sub>, 1N HCl, and water.

## Mechanism Diagram



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Caption: Reaction pathway for Mpt-Mixed Anhydride coupling. The Mpt group acts as an electron-withdrawing activator, facilitating nucleophilic attack by the amine.

## Part 4: 31P NMR Monitoring

A distinct advantage of Mpt chemistry is the ability to monitor reactions non-destructively using Phosphorus-31 NMR. This is particularly useful for optimizing coupling times or verifying complete protection.

Chemical Shift Data (Approximate in CDCl<sub>3</sub>):

- Mpt-Cl: ~ +78 to +80 ppm
- Mpt-Mixed Anhydride: ~ +82 to +85 ppm
- N-Mpt-Amino Acid: ~ +60 ppm
- O-Mpt-Tyrosine: ~ +88 ppm
- Mpt-OH (Hydrolysis product): ~ +55 ppm

Protocol:

- Aliquot 500  $\mu\text{L}$  of the reaction mixture.
- Add 100  $\mu\text{L}$  of deuterated solvent ( $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Acquire  $^{31}\text{P}$  NMR (proton decoupled).
- Interpretation: Disappearance of the Mpt-Cl peak and appearance of the Product peak confirms reaction progress.

## Part 5: Troubleshooting & Stability

### Common Issues

- Incomplete Deprotection (Side-chain):
  - Cause: Steric hindrance or insufficient fluoride activity.
  - Solution: Switch from TBAF to HF/Pyridine (if acid stable) or increase temperature to  $40^\circ\text{C}$  with TBAF.
- Hydrolysis of Mpt-Cl:
  - Cause: Wet solvents. Mpt-Cl hydrolyzes slowly to dimethylphosphinothioic acid.
  - Solution: Ensure all solvents (DCM, DMF) are anhydrous. Check Mpt-Cl purity by  $^{31}\text{P}$  NMR before use.
- Sulfur Odor:
  - Cause: Volatile sulfur byproducts.
  - Solution: Perform all workups in a fume hood. Treat aqueous waste with bleach to oxidize sulfur residues.

### Stability Summary

- TFA (100%): Mpt side-chain is STABLE (24h+).
- Piperidine (20% in DMF): Mpt side-chain is STABLE (Standard Fmoc cycle).

- HCl (4N in Dioxane): N-alpha-Mpt is LABILE; Side-chain Mpt is STABLE.
- Hydrogenolysis (H<sub>2</sub>/Pd): Mpt is generally STABLE (poisoning of catalyst may occur due to sulfur; avoid if possible).

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## Sources

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